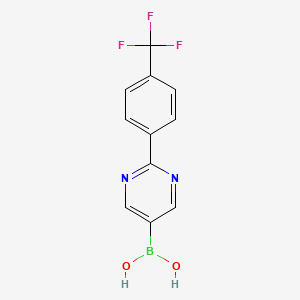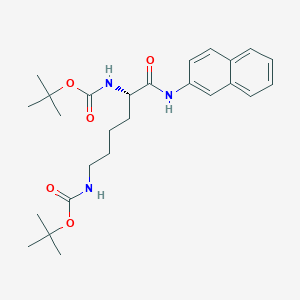
(S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable component in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method includes the reaction of naphthalene with an amine to form the naphthalen-2-ylamino group. This intermediate is then reacted with a hexane derivative under controlled conditions to introduce the hexane-1,5-diyl group. Finally, the compound is treated with di-tert-butyl dicarbonate to form the dicarbamate structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the hexane-1,5-diyl chain can be reduced to form alcohols.
Substitution: The amino group on the naphthalene ring can undergo substitution reactions with electrophiles
Properties
Molecular Formula |
C26H37N3O5 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H37N3O5/c1-25(2,3)33-23(31)27-16-10-9-13-21(29-24(32)34-26(4,5)6)22(30)28-20-15-14-18-11-7-8-12-19(18)17-20/h7-8,11-12,14-15,17,21H,9-10,13,16H2,1-6H3,(H,27,31)(H,28,30)(H,29,32)/t21-/m0/s1 |
InChI Key |
LFVGBOWMHDRSCL-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
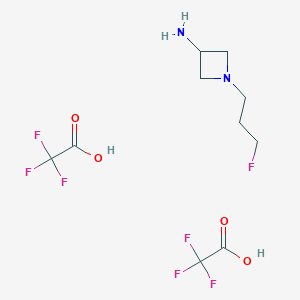
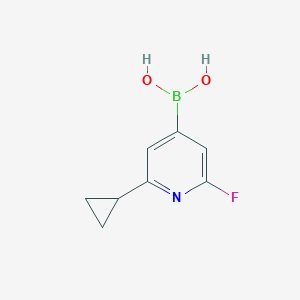
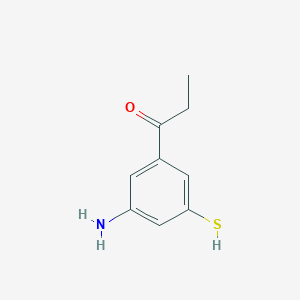
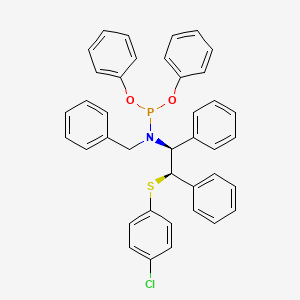
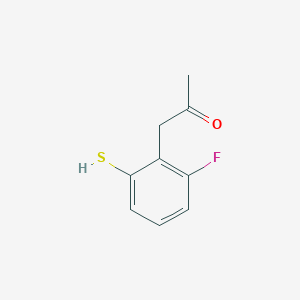
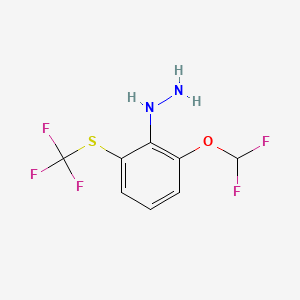
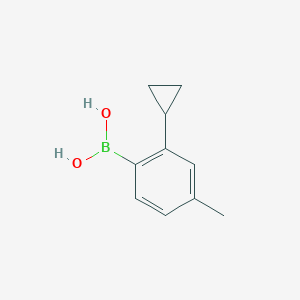

![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)

